molecular formula C16H23NO10 B008468 (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate CAS No. 3006-60-8

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

Cat. No. B008468
CAS RN: 3006-60-8
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-IBEHDNSVSA-N
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Description

The compound is a structurally complex molecule with potential relevance in various chemical and biochemical contexts. Its detailed synthesis, molecular structure, chemical reactions, and properties have been explored through various methodologies, including multi-component reactions and crystal structure analysis, to understand its behavior and potential applications in fields excluding its drug use and dosage-related aspects.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as demonstrated by Azzam and Mohareb (2015), where acetoacetanilide derivatives were reacted with aromatic aldehydes and cyanomethylene reagents to produce 4H-pyran and 1,4-dihydropyridine derivatives, highlighting a method that could be adapted for synthesizing the compound (Azzam & Mohareb, 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been determined through crystallography, providing insights into its stereochemistry and conformation. Mönch et al. (2013) described the crystal structure of a related compound, emphasizing the chair conformation of the central ring and the absence of significant interactions like hydrogen bonds (Mönch et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving pyran derivatives often lead to the formation of products with significant biological activities. The multi-component reactions mentioned previously not only demonstrate the synthetic versatility of pyran derivatives but also their potential to yield compounds with varied chemical properties.

Physical Properties Analysis

The physical properties of pyran derivatives, including solubility, melting point, and crystalline structure, can be inferred from studies like those conducted by Xiao-lon (2015), who synthesized and characterized ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, providing data on crystallography and molecular interactions (Liang Xiao-lon, 2015).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar compounds have been a focus in the development of new methodologies and understanding of chemical reactions. For instance, Mönch et al. (2013) described the formation of a compound through the Koenigs–Knorr reaction, highlighting the chair conformation of the central ring without significant interactions like hydrogen bonds (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013). Similarly, Mohammed et al. (2020) synthesized a new sugar imine molecule using D-glucose and click chemistry, showcasing the versatility of pyran derivatives in chemical synthesis (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Chemical Properties and Applications

Research into the chemical properties and potential applications of tetrahydro-2H-pyran derivatives has expanded, with Xu et al. (2020) discovering compounds as dual inhibitors of sodium glucose co-transporter proteins (SGLT1 and SGLT2), indicating their potential in diabetes treatment (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).

Methodological Improvements

Liu et al. (2008) developed a convenient approach for the synthesis of a closely related compound, highlighting the methodological advancements in preparing complex organic molecules with improved yield and selectivity (Liu, Li, Lu, & Miao, 2008). This research contributes to the broader field of organic synthesis by providing efficient routes to complex molecules.

Novel Compounds and Biological Activity

The exploration of novel compounds and their biological activity remains a significant area of interest. Harding et al. (2003) explored the synthesis of C-linked disaccharide mimetics, demonstrating the potential of pyran derivatives in mimicking natural sugar structures and their potential interactions with biological molecules (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include: P261-P280-P305+P351+P338 . The GHS pictogram is GHS07 .

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162611
Record name β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

CAS RN

3006-60-8
Record name β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3006-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
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(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
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(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Reactant of Route 4
(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Reactant of Route 5
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(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Reactant of Route 6
Reactant of Route 6
(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

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